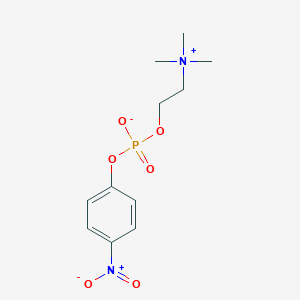
p-Nitrophénylphosphorylcholine
Vue d'ensemble
Description
p-Nitrophénylphosphorylcholine: est un substrat chromogène utilisé pour mesurer l'activité de la phospholipase C. Il s'agit d'une phosphocholine qui est l'ester 4-nitrophénylique du phosphate de choline. L'hydrolyse de la this compound par la phospholipase C entraîne la libération de p-nitrophénol, qui peut être mesuré à 405 nm à un pH de 7,2-7,5 .
Applications De Recherche Scientifique
p-Nitrophenylphosphorylcholine is widely used in scientific research, particularly in the study of enzyme kinetics and phospholipase C activity. Its applications include:
Chemistry: Used as a substrate in enzyme assays to measure phospholipase C activity.
Biology: Helps in studying cell signaling pathways involving phospholipase C.
Medicine: Used in diagnostic assays to detect phospholipase C activity in various diseases.
Industry: Employed in the development of pharmaceuticals and biochemical research .
Mécanisme D'action
Target of Action
The primary target of p-Nitrophenylphosphorylcholine is Phospholipase C (PLC) . PLC is an enzyme that plays a crucial role in lipid metabolism and signal transduction pathways .
Mode of Action
p-Nitrophenylphosphorylcholine acts as a chromogenic substrate for PLC . When hydrolyzed by PLC, it liberates p-nitrophenol . This interaction can be measured at 405 nm at pH 7.2-7.5, providing a method to assay PLC activity .
Biochemical Pathways
The hydrolysis of p-Nitrophenylphosphorylcholine by PLC is a key step in the phosphoinositide pathway . This pathway is involved in the production of secondary messengers that regulate various cellular processes .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The hydrolysis of p-Nitrophenylphosphorylcholine by PLC results in the liberation of p-nitrophenol . This can be measured spectrophotometrically, providing a quantitative readout of PLC activity . Therefore, the primary molecular effect of p-Nitrophenylphosphorylcholine’s action is the production of p-nitrophenol.
Action Environment
The action, efficacy, and stability of p-Nitrophenylphosphorylcholine can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis reaction catalyzed by PLC . Additionally, the compound’s stability may be affected by storage conditions
Analyse Biochimique
Biochemical Properties
p-Nitrophenylphosphorylcholine is a chromogenic substrate used to measure the activity of phospholipase C . When p-Nitrophenylphosphorylcholine is hydrolyzed by phospholipase C, it results in the liberation of p-nitrophenol, which can be measured at 405 nm at pH 7.2-7.5 . This interaction between p-Nitrophenylphosphorylcholine and phospholipase C is crucial in studying the enzyme’s function and activity .
Cellular Effects
The hydrolysis of p-Nitrophenylphosphorylcholine by phospholipase C has significant effects on various types of cells and cellular processes . For instance, the liberation of p-nitrophenol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of p-Nitrophenylphosphorylcholine involves its interaction with phospholipase C . When expressed in cells, phospholipase C efficiently hydrolyzes p-Nitrophenylphosphorylcholine, leading to the release of p-nitrophenol . This process demonstrates how p-Nitrophenylphosphorylcholine exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of p-Nitrophenylphosphorylcholine over time in laboratory settings are primarily observed through the measurement of p-nitrophenol liberation
Metabolic Pathways
p-Nitrophenylphosphorylcholine is involved in the metabolic pathway of phospholipase C
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la p-nitrophénylphosphorylcholine implique la réaction du p-nitrophénol avec le chlorure de phosphoryle, suivie de l'ajout de choline. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane, dans des conditions anhydres et à une température contrôlée .
Méthodes de production industrielle: La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions: La p-nitrophénylphosphorylcholine subit principalement des réactions d'hydrolyse catalysées par la phospholipase C. Cette hydrolyse conduit à la formation de p-nitrophénol et de phosphorylcholine .
Réactifs et conditions courants:
Réactifs: Phospholipase C, eau
Conditions: pH 7,2-7,5, température d'environ 37 °C
Principaux produits:
p-Nitrophénol: Un composé jaune qui peut être mesuré spectrophotométriquement.
Phosphorylcholine: Un produit de la réaction d'hydrolyse
Applications de la recherche scientifique
La this compound est largement utilisée dans la recherche scientifique, en particulier dans l'étude de la cinétique enzymatique et de l'activité de la phospholipase C. Ses applications incluent:
Chimie: Utilisé comme substrat dans les dosages enzymatiques pour mesurer l'activité de la phospholipase C.
Biologie: Aide à l'étude des voies de signalisation cellulaire impliquant la phospholipase C.
Médecine: Utilisé dans les dosages diagnostiques pour détecter l'activité de la phospholipase C dans diverses maladies.
Industrie: Employé dans le développement de produits pharmaceutiques et la recherche biochimique .
Mécanisme d'action
Le mécanisme d'action de la this compound implique son hydrolyse par la phospholipase C. L'enzyme clive la liaison phosphocholine, ce qui entraîne la libération de p-nitrophénol et de phosphorylcholine. Le p-nitrophénol libéré peut être mesuré quantitativement, ce qui fournit des informations sur l'activité de l'enzyme. Les cibles moléculaires comprennent le site actif de la phospholipase C, où se produit la réaction d'hydrolyse .
Comparaison Avec Des Composés Similaires
Composés similaires:
- p-Nitrophénylphosphocholine
- 4-Nitrophénylphosphorylcholine
- para-Nitrophénylphosphorylcholine
Comparaison: Bien que ces composés partagent des structures et des fonctions similaires, la p-nitrophénylphosphorylcholine est unique dans son utilisation répandue comme substrat chromogène pour les dosages de la phospholipase C. Sa sensibilité et sa spécificité élevées en font un choix privilégié dans diverses applications de recherche .
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIXASFEPQPICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401781 | |
| Record name | p-Nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21064-69-7 | |
| Record name | p-Nitrophenylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of p-Nitrophenylphosphorylcholine (p-NPPC) in scientific research?
A: p-NPPC serves as a chromogenic substrate for detecting and characterizing phospholipase C (PLC) activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] PLC enzymes cleave p-NPPC, releasing p-nitrophenol, which can be easily detected spectrophotometrically due to its yellow color. This allows researchers to quantify PLC activity in various biological samples.
Q2: How does p-NPPC interact with PLC, and what are the downstream effects of this interaction?
A: p-NPPC acts as a substrate analog for the natural substrate of PLC, phosphatidylcholine. [, ] Upon binding to the enzyme's active site, PLC hydrolyzes the phosphodiester bond in p-NPPC, releasing p-nitrophenol and phosphorylcholine. [, ] This hydrolysis reaction is the basis for the colorimetric detection of PLC activity.
Q3: What are the structural characteristics of p-NPPC?
A3:
- Spectroscopic Data:
Q4: Are there other enzymes besides PLC that can hydrolyze p-NPPC?
A: Yes, research has shown that some alkaline phosphatases and phosphodiesterases can also hydrolyze p-NPPC. [, , , ] This emphasizes the importance of using appropriate controls and considering the potential activity of other enzymes when interpreting experimental results using p-NPPC.
Q5: How does the structure of p-NPPC relate to its activity as a PLC substrate?
A: The phosphorylcholine moiety of p-NPPC mimics the polar head group of phosphatidylcholine, the natural substrate of PLC. This structural similarity enables p-NPPC to bind to the enzyme's active site. [, ] The p-nitrophenyl group acts as a chromogenic reporter, allowing for easy detection of the hydrolysis product.
Q6: Has p-NPPC been used to study PLC from various organisms?
A: Yes, p-NPPC has been extensively used to investigate PLC activity in a diverse range of organisms, including bacteria like Pseudomonas aeruginosa [, , , ], Legionella pneumophila [, ], and Clostridium botulinum [], as well as fungi like Aspergillus fumigatus [] and Candida albicans []. This highlights its broad applicability in studying PLC across different species.
Q7: Are there any known issues or limitations associated with using p-NPPC as a PLC substrate?
A7: While p-NPPC is a widely used and valuable tool for PLC research, there are some limitations to consider:
- Specificity: As mentioned earlier, p-NPPC can be hydrolyzed by enzymes other than PLC, potentially leading to inaccurate interpretations if not properly controlled. [, , , ]
- Artificial Substrate: p-NPPC is a synthetic substrate and may not perfectly mimic the natural substrate's interactions with the enzyme. [, ]
Q8: Are there any alternative substrates to p-NPPC for studying PLC activity?
A8: Researchers have explored other substrates for studying PLC activity, including:
- Naturally-occurring phospholipids: Using the enzyme's natural substrate, such as phosphatidylcholine, can provide more physiologically relevant information but requires more complex detection methods. []
Q9: Beyond its use as a substrate, are there other applications of p-NPPC in research?
A: p-NPPC has been explored in affinity chromatography for purifying C-reactive protein, which exhibits binding affinity for phosphorylcholine. [] This application highlights the versatility of p-NPPC as a research tool.
Q10: What is the historical significance of p-NPPC in PLC research?
A: The introduction of p-NPPC as a substrate significantly advanced PLC research by providing a simple, sensitive, and quantitative method for measuring enzyme activity. [] This facilitated the identification, purification, and characterization of PLCs from various organisms, contributing substantially to our understanding of these important enzymes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



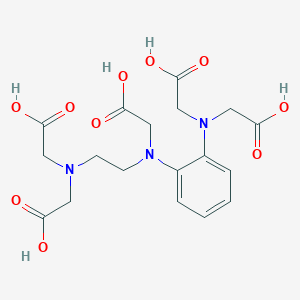

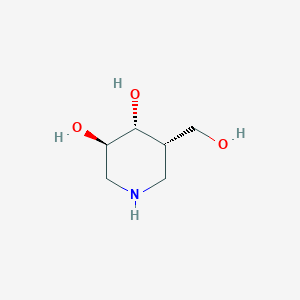
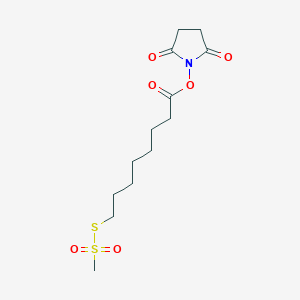
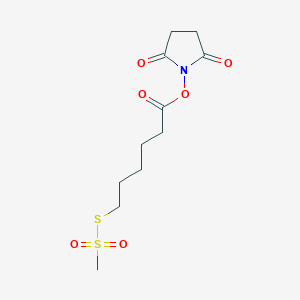
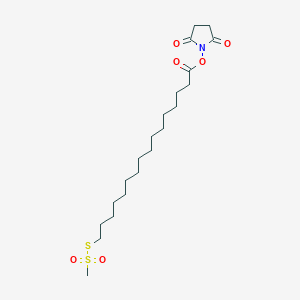
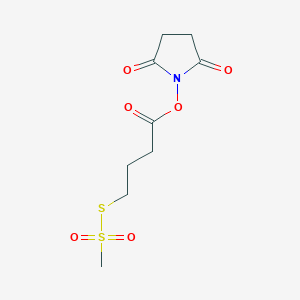
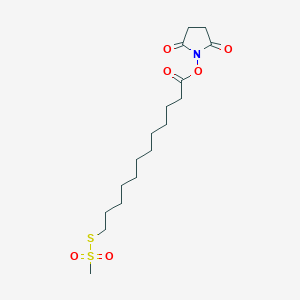
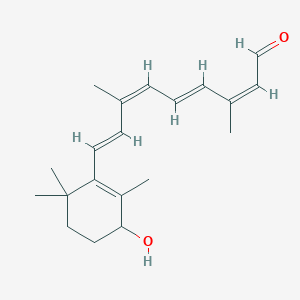
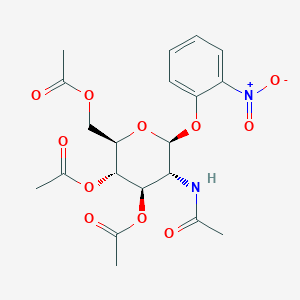

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
